![molecular formula C19H25O3P B12545119 Diethyl [bis(4-methylphenyl)methyl]phosphonate CAS No. 147845-84-9](/img/structure/B12545119.png)
Diethyl [bis(4-methylphenyl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [bis(4-methylphenyl)methyl]phosphonate is an organic compound belonging to the class of phosphonates. It is characterized by the presence of a phosphonate group attached to a bis(4-methylphenyl)methyl moiety. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl [bis(4-methylphenyl)methyl]phosphonate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with bis(4-methylphenyl)methyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [bis(4-methylphenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Diethyl [bis(4-methylphenyl)methyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of various organic compounds, including stilbenes and olefins.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is used in the production of polymers and as an additive in materials to enhance their properties.
Mecanismo De Acción
The mechanism of action of diethyl [bis(4-methylphenyl)methyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, influencing various biochemical pathways. The compound’s effects are mediated through its ability to participate in phosphorylation and dephosphorylation reactions, which are crucial in many biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl p-tolylmethylphosphonate
- Diethyl 4-methylbenzylphosphonate
- Diethyl phenylmethylphosphonate
Uniqueness
Diethyl [bis(4-methylphenyl)methyl]phosphonate is unique due to its bis(4-methylphenyl)methyl moiety, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Propiedades
Número CAS |
147845-84-9 |
|---|---|
Fórmula molecular |
C19H25O3P |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
1-[diethoxyphosphoryl-(4-methylphenyl)methyl]-4-methylbenzene |
InChI |
InChI=1S/C19H25O3P/c1-5-21-23(20,22-6-2)19(17-11-7-15(3)8-12-17)18-13-9-16(4)10-14-18/h7-14,19H,5-6H2,1-4H3 |
Clave InChI |
KZHTZCWJJFPJQM-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(C1=CC=C(C=C1)C)C2=CC=C(C=C2)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



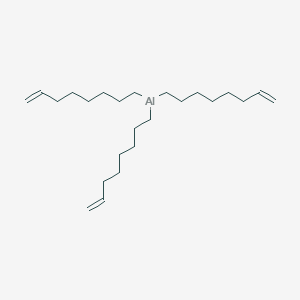
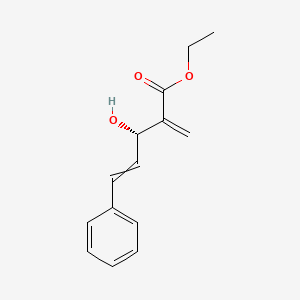

![1,3,5-Triazin-2-amine, 4,6-dichloro-N-[2-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B12545059.png)

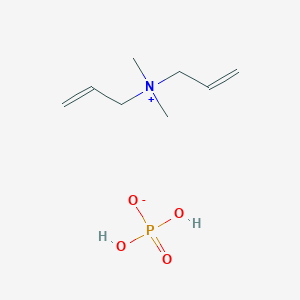
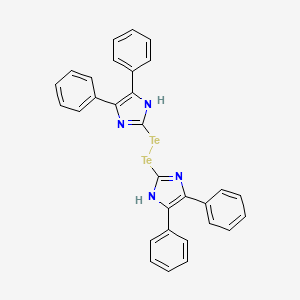
![4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4'-(nonyloxy)-1,1'-biphenyl](/img/structure/B12545086.png)
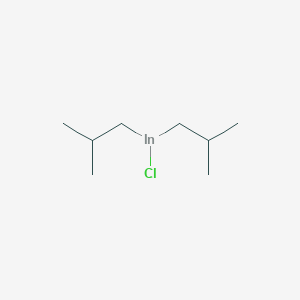

![[(3,5-Dinitrothiophen-2-yl)(5-nitrothiophen-2-yl)methylidene]propanedinitrile](/img/structure/B12545093.png)
![N,N-Dimethyl-4-[2-(pyridin-4-yl)-1,3-oxazol-5-yl]aniline](/img/structure/B12545104.png)
![1-{(2S)-2-[4-(2-Methylpropyl)phenyl]propanoyl}-L-proline](/img/structure/B12545106.png)
